molecular formula C10H16N4O4 B14343795 2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid CAS No. 106147-92-6

2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid

Katalognummer: B14343795
CAS-Nummer: 106147-92-6
Molekulargewicht: 256.26 g/mol
InChI-Schlüssel: GNASTKWWBUKFNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid is a chemical compound that features two aziridine rings attached to a butanoic acid backbone Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid typically involves the reaction of aziridine with butanoic acid derivatives. One common method is the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for the efficient synthesis of aziridines . Another method involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3 .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Lewis acids, Brønsted acids

    Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile

Major Products

Wirkmechanismus

The mechanism of action of 2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid involves the high reactivity of the aziridine rings. The ring strain makes the aziridine nitrogen more nucleophilic, facilitating ring-opening reactions with various nucleophiles . This reactivity is harnessed in the synthesis of complex molecules and polymers.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid is unique due to the presence of two aziridine rings, which provide multiple reactive sites for chemical modifications. This makes it a versatile building block for the synthesis of a wide range of polymers and biologically active molecules .

Eigenschaften

CAS-Nummer

106147-92-6

Molekularformel

C10H16N4O4

Molekulargewicht

256.26 g/mol

IUPAC-Name

2,4-bis(aziridine-1-carbonylamino)butanoic acid

InChI

InChI=1S/C10H16N4O4/c15-8(16)7(12-10(18)14-5-6-14)1-2-11-9(17)13-3-4-13/h7H,1-6H2,(H,11,17)(H,12,18)(H,15,16)

InChI-Schlüssel

GNASTKWWBUKFNU-UHFFFAOYSA-N

Kanonische SMILES

C1CN1C(=O)NCCC(C(=O)O)NC(=O)N2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.